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molecular formula C6H6ClNO B042359 2-Chloro-5-aminophenol CAS No. 6358-06-1

2-Chloro-5-aminophenol

Cat. No. B042359
M. Wt: 143.57 g/mol
InChI Key: JSCNCRWPXOTDDZ-UHFFFAOYSA-N
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Patent
US08877752B2

Procedure details

Acetic anhydride (3.0 mL, 42.0 mmol) was added to a solution of 4-chloro-3-hydroxy aniline (4.0 g, 28 mmol) in acetic acid (20 mL), and the reaction was refluxed for 5 mins. The reaction mixture was cooled to room temperature and the product was solidified. It was filtered off and washed with water (10 mL) and dried to obtain the product 17a in 93% yield (4.8 g) as a creamy white solid. There was no need for further purification.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Cl:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][C:10]=1[OH:16]>C(O)(=O)C>[Cl:8][C:9]1[CH:15]=[CH:14][C:12]([NH:13][C:5](=[O:7])[CH3:6])=[CH:11][C:10]=1[OH:16]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 5 mins
Duration
5 min
FILTRATION
Type
FILTRATION
Details
It was filtered off
WASH
Type
WASH
Details
washed with water (10 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(C)=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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